1,5,6,7-Tetrahydro-indole-4-thione
Description
1,5,6,7-Tetrahydro-4H-indol-4-one (C₈H₉NO) is a bicyclic heterocyclic compound featuring a partially hydrogenated indole scaffold with a ketone group at the 4-position. This structure serves as a versatile intermediate in organic synthesis and pharmaceutical research. It has a molecular weight of 135.16 g/mol and a melting point of 188–190 °C . The compound’s reactivity is influenced by its conjugated system and the electron-withdrawing ketone group, making it a precursor for functionalized indole derivatives. This analysis assumes a focus on the 4-oxo analogs due to data availability.
Properties
Molecular Formula |
C8H9NS |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
1,5,6,7-tetrahydroindole-4-thione |
InChI |
InChI=1S/C8H9NS/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 |
InChI Key |
ALBZDPUCBVNIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN2)C(=S)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1,5,6,7-Tetrahydro-4H-indol-4-one with three methyl- and acetyl-substituted derivatives, highlighting structural, physical, and synthetic differences:
Key Structural and Functional Insights:
Acetylated derivative (C₁₀H₁₁NO₂) introduces an electron-withdrawing acetyl group at the 3-position, which may enhance electrophilic reactivity for further functionalization . 2-Methyl derivative (C₉H₁₁NO) shows a simpler substitution pattern, favoring regioselective reactions at the 5- or 7-positions .
Synthetic Accessibility :
- The 2-methyl variant is synthesized via a method detailed in The Journal of Organic Chemistry (1995), involving cyclization and oxidation steps . Other derivatives lack explicit synthetic protocols in the provided evidence.
Physicochemical Properties: Only the parent compound (C₈H₉NO) reports a confirmed melting point (188–190 °C), suggesting higher crystallinity compared to substituted analogs .
Preparation Methods
Reaction Mechanism
LR reacts with carbonyl compounds via a thiaoxaphosphetane intermediate, forming thiocarbonyl derivatives. For 1,5,6,7-tetrahydroindol-4-one, the mechanism involves:
Experimental Conditions and Yields
Key Observations :
-
Microwave Assistance : Accelerates reaction rates and improves yields (e.g., 87% for porpholactones).
-
Substrate Sensitivity : Electron-withdrawing groups on the indole ring may reduce yields due to steric or electronic effects.
Alternative Thionating Agents
While LR is dominant, other sulfur-transfer reagents have been explored for niche applications.
Phosphorus Pentasulfide (P₄S₁₀)
P₄S₁₀ is less selective than LR but remains viable for simple ketones. However, it requires harsher conditions (e.g., reflux in xylene) and generates toxic byproducts, limiting its utility.
Advantages/Drawbacks :
-
Pro : High yields for sterically hindered substrates.
-
Con : Requires prolonged heating and generates hazardous waste.
Direct Cyclization via C–H Functionalization
Palladium-catalyzed C–H activation offers a route to fused pyrroloindoles, though direct synthesis of 1,5,6,7-tetrahydro-indole-4-thione via this method is underexplored.
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-(2-Bromobenzyl)-indolone | Pd(PPh₃)₄ | DMF, 80°C, 12 h | Pyrroloindole derivative | 67% |
Challenges :
Thionation Under Acidic or Basic Conditions
Acid- or base-mediated thionation is less common but viable for specific substrates.
Example: Thionation of Lactams
Lawesson’s reagent in silica gel facilitates ring closure of 2-benzoylamino-3-hydroxymethylindole intermediates to 1,3-thiazinoindoles, though direct application to 1,5,6,7-tetrahydroindol-4-one remains unreported.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated in porpholactone thionation.
Advantages :
-
Speed : Reactions complete in minutes vs. hours under conventional heating.
-
Yield : Higher efficiency due to rapid heating and uniform energy distribution.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Lawesson’s Reagent | High selectivity, mild conditions | Expensive, phosphorus byproducts | 55–87% |
| P₄S₁₀ | Cost-effective for simple substrates | Harsh conditions, toxic waste | 70–90% |
| Microwave-Assisted LR | Rapid, scalable | Requires specialized equipment | 80–90% |
| Pd-Catalyzed Cyclization | Forms complex heterocycles | Limited to pre-functionalized substrates | 55–67% |
Q & A
Q. What are the standard synthetic routes for 1,5,6,7-Tetrahydro-indole-4-thione, and how can reaction yields be optimized?
The compound is synthesized via multicomponent reactions involving ketones, amines, and thiols under acidic or catalytic conditions. Key methodologies include:
- Iodination : Using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to activate elemental iodine for α-iodination of aryl alkyl ketones, yielding derivatives with antitumor activity .
- Multicomponent reactions : For example, one-pot reactions in water to generate 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones, which can be optimized by adjusting solvent polarity, temperature (e.g., reflux in aqueous NaOH), and catalyst loading .
- C-H insertion : Rhodium carbenoid-mediated asymmetric C-H insertion followed by Cope rearrangement-elimination for enantioselective synthesis .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Spectroscopy : Use NMR (¹H/¹³C) to confirm regioselectivity in iodinated products, and HRMS for molecular weight validation .
- Chromatography : HPLC or GC-MS to assess purity, especially for intermediates in antitumor agent synthesis .
- Quantum chemical computations : Tools like Gaussian for predicting structural properties (bond angles, electron density) and validating experimental data .
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Advanced Research Questions
Q. How can enantioselective synthesis of arylalkenyl indoles be achieved using this compound?
Enantioselectivity is achieved via rhodium-catalyzed asymmetric C-H insertion followed by a Cope rearrangement-elimination sequence. Key steps include:
Q. What strategies enable the synthesis of polyheterocyclic structures from this compound?
The compound serves as a scaffold for Pd-catalyzed intramolecular C-H functionalization and cycloaddition reactions :
- Palladium catalysis : Intramolecular coupling of (halobenzyl)pyrroles to form tricyclic indoles, with ligand selection (e.g., PPh₃) critical for regioselectivity .
- One-pot multicomponent reactions : Combine with aldehydes and malononitrile under microwave irradiation to generate fused pyrroloindoles, optimizing time (10–30 min) and power (150–300 W) .
Q. How can contradictions in reaction outcomes (e.g., competing pathways in iodination) be resolved?
Apply contradiction analysis frameworks to identify principal factors influencing reactivity:
- Principal contradiction : Competing electrophilic (iodination) vs. nucleophilic pathways. Control via pH (acidic for iodination) or oxidizing agents (e.g., H₂O₂) .
- Principal aspect : Steric effects dominate regioselectivity in α- vs. β-iodination. Use bulky directing groups (e.g., tert-butyl) to favor α-products .
Q. What mechanistic insights explain divergent outcomes in Pd-catalyzed C-H functionalization?
- Oxidative addition vs. concerted metalation-deprotonation (CMD) : Ligand choice (e.g., BrettPhos vs. XPhos) determines the dominant pathway. BrettPhos favors CMD, reducing side-product formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, enhancing yield in tricyclic indole synthesis .
Methodological Guidance
Q. How to design experiments for evaluating the DNA-binding affinity of derivatives?
- UV-Vis titration : Monitor hypochromicity and bathochromic shifts in absorption spectra upon DNA interaction.
- Ethidium bromide displacement assays : Quantify IC₅₀ values to compare intercalation efficiency .
Q. What computational tools aid in predicting biological activity of synthesized derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
